フルオロフェニドン

概要

説明

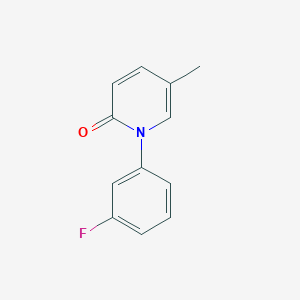

Fluorofenidone is a novel pyridone compound known for its potent anti-fibrotic and anti-inflammatory properties. It has shown significant promise in treating various fibrotic diseases, including renal fibrosis, pulmonary fibrosis, and diabetic nephropathy. The compound’s ability to inhibit multiple pathways involved in fibrosis makes it a valuable candidate for therapeutic applications .

科学的研究の応用

Fluorofenidone has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying pyridone chemistry.

Biology: Investigated for its effects on cellular processes such as autophagy and apoptosis.

Medicine: Demonstrated efficacy in treating fibrotic diseases, including renal fibrosis, pulmonary fibrosis, and diabetic nephropathy.

Industry: Utilized in the development of anti-fibrotic drugs and as a reference compound in pharmaceutical research

作用機序

Target of Action

Fluorofenidone (AKF-PD) is a novel compound that primarily targets the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome and the RIPK3/MLKL pathway . These targets play a crucial role in the regulation of inflammation and cell death, which are major mechanisms of renal fibrosis .

Mode of Action

Fluorofenidone interacts with its targets by inhibiting their activation. It has been shown to alleviate renal fibrosis by inhibiting necroptosis, a type of caspase-independent regulated cell death, through the RIPK3/MLKL pathway . It also significantly reduces renal fibrosis by inhibiting the activation of the NLRP3 inflammasome .

Biochemical Pathways

Fluorofenidone affects several biochemical pathways. It inhibits the RIPK3/MLKL pathway, which is involved in necroptosis . It also suppresses the activation of the NLRP3 inflammasome . These pathways are associated with inflammation and cell death, which are key mechanisms in the development of renal fibrosis .

Pharmacokinetics

It is known that the compound is administered orally , suggesting that it has good oral bioavailability

Result of Action

Fluorofenidone has been shown to have effective anti-inflammatory and antifibrotic activity. It ameliorates renal tubular damage, inflammatory-cell infiltration, and collagen deposition . It also decreases the expression of proinflammatory factors and chemokines . In addition, it reduces mitochondrial dysfunction and the production of inflammatory cytokines .

Action Environment

Environmental factors can influence the action of Fluorofenidone. For instance, in a study where Fluorofenidone was used to prevent pulmonary fibrosis and inflammation induced by silica, it was found to significantly reduce alveolitis, lung fibrosis, and collagen III distribution . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of silica.

生化学分析

Biochemical Properties

Fluorofenidone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of Fluorofenidone is with the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. Fluorofenidone inhibits the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines such as interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha . Additionally, Fluorofenidone interacts with the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, particularly inhibiting the phosphorylation of STAT3, which is crucial in the progression of renal fibrosis .

Cellular Effects

Fluorofenidone exerts various effects on different cell types and cellular processes. In renal interstitial fibroblasts and glomerular mesangial cells, Fluorofenidone inhibits the activation and proliferation of these cells by reducing the expression of fibronectin and alpha-smooth muscle actin . In hepatic stellate cells, Fluorofenidone suppresses cell proliferation and activation by downregulating the expression of collagen I and alpha-smooth muscle actin . Furthermore, Fluorofenidone influences cell signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, leading to reduced inflammation and fibrosis .

Molecular Mechanism

The molecular mechanism of Fluorofenidone involves several key processes. Fluorofenidone inhibits the activation of the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome, which plays a crucial role in the inflammatory response . By inhibiting the activation of the NLRP3 inflammasome, Fluorofenidone reduces the production of activated caspase-1 and the maturation of interleukin-1 beta . Additionally, Fluorofenidone enhances autophagy and maintains mitochondrial function, which further contributes to its anti-fibrotic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fluorofenidone have been observed to change over time. Fluorofenidone has demonstrated stability in various experimental models, maintaining its anti-inflammatory and anti-fibrotic properties over extended periods . Long-term studies have shown that Fluorofenidone can effectively reduce fibrosis and inflammation in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of Fluorofenidone vary with different dosages in animal models. In studies involving renal fibrosis, higher doses of Fluorofenidone have been associated with more significant reductions in fibrosis and inflammation . At very high doses, Fluorofenidone may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

Fluorofenidone undergoes metabolic transformations primarily through oxidation and hydroxylation. The primary metabolites of Fluorofenidone include hydroxylated and carboxylated derivatives . These metabolites are mainly excreted through urine and feces, with the majority being carboxylated metabolites . The metabolic pathways of Fluorofenidone involve enzymes such as cytochrome P450, which catalyze the oxidation reactions .

Transport and Distribution

Fluorofenidone is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Fluorofenidone’s localization within tissues is influenced by its interactions with specific cellular components, leading to its accumulation in target organs such as the liver, kidneys, and lungs . The distribution of Fluorofenidone within these tissues is crucial for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of Fluorofenidone is primarily within the cytoplasm and mitochondria of cells. Fluorofenidone’s activity is influenced by its localization, as it interacts with various signaling pathways and cellular components within these compartments . The targeting signals and post-translational modifications of Fluorofenidone direct it to specific subcellular locations, enhancing its therapeutic effects .

準備方法

Synthetic Routes and Reaction Conditions: Fluorofenidone is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 3-fluorobenzaldehyde with malononitrile to form 3-fluorobenzylidenemalononitrile. This intermediate is then subjected to cyclization with ammonium acetate to yield 3-fluoro-4-hydroxy-2-pyridone. The final step involves the methylation of the hydroxyl group to produce fluorofenidone .

Industrial Production Methods: Industrial production of fluorofenidone follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .

化学反応の分析

Types of Reactions: Fluorofenidone undergoes various chemical reactions, including:

Oxidation: Fluorofenidone can be oxidized to form corresponding N-oxides.

Reduction: The compound can be reduced to its corresponding amine derivatives.

Substitution: Fluorofenidone can undergo nucleophilic substitution reactions, particularly at the fluorine atom

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions

Major Products:

Oxidation: N-oxides of fluorofenidone.

Reduction: Amine derivatives.

Substitution: Various substituted pyridone derivatives

類似化合物との比較

Fluorofenidone is compared with other anti-fibrotic compounds such as:

Pirfenidone: Both compounds have anti-fibrotic properties, but fluorofenidone has shown lower toxicity and longer half-life.

Nintedanib: While nintedanib is effective in treating idiopathic pulmonary fibrosis, fluorofenidone has broader applications in various fibrotic diseases.

Losartan: Although losartan is used for its renoprotective effects, fluorofenidone has demonstrated superior efficacy in early interventions during diabetic nephropathy .

Fluorofenidone’s unique ability to target multiple pathways involved in fibrosis and its lower toxicity profile make it a promising candidate for further research and therapeutic development.

特性

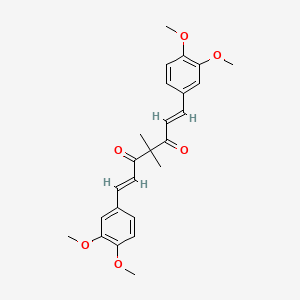

IUPAC Name |

1-(3-fluorophenyl)-5-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c1-9-5-6-12(15)14(8-9)11-4-2-3-10(13)7-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZYVVUJIQYGRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)C=C1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474415 | |

| Record name | 2(1H)-Pyridinone, 1-(3-fluorophenyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848353-85-5 | |

| Record name | 2(1H)-Pyridinone, 1-(3-fluorophenyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-4-[(2R,13R)-13-[(5S)-5-[(2S,5R,6S)-6-decyl-5-hydroxyoxan-2-yl]oxolan-2-yl]-2,13-dihydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1672835.png)

![(7R,10R,11R,12Z,17Z,19Z,21S,23R)-23-fluoro-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14-trione](/img/structure/B1672841.png)